molecular formula C10H7Cl2NO2 B019021 5-Chloroacetyl-6-chlorooxindole CAS No. 118307-04-3

5-Chloroacetyl-6-chlorooxindole

Cat. No. B019021
Key on ui cas rn: 118307-04-3
M. Wt: 244.07 g/mol
InChI Key: LWWVMDRRHHCTMZ-UHFFFAOYSA-N
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Patent
US07777037B2

Procedure details

Step a) involves acylation of a composition comprising 6-chloro-1,3-dihydro-2H-indol-2-one of Formula III with chloroacetyl chloride by Friedel-Crafts acylation to obtain 5-(2-chloroacetyl)-6-chloro-2-oxindole of Formula IV.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.[Cl:12][CH2:13][C:14](Cl)=[O:15]>>[Cl:12][CH2:13][C:14]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:2]=1[Cl:1])[NH:8][C:7](=[O:11])[CH2:6]2)=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2CC(NC2=C1)=O
Step Two
Name
Formula III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C=1C=C2CC(NC2=CC1Cl)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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